molecular formula C13H22O2 B14712725 4,6-Dimethyl-2-(6-methylcyclohex-3-en-1-yl)-1,3-dioxane CAS No. 6976-71-2

4,6-Dimethyl-2-(6-methylcyclohex-3-en-1-yl)-1,3-dioxane

Katalognummer: B14712725
CAS-Nummer: 6976-71-2
Molekulargewicht: 210.31 g/mol
InChI-Schlüssel: HWTIAGFHDHHODG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,6-Dimethyl-2-(6-methylcyclohex-3-en-1-yl)-1,3-dioxane is an organic compound characterized by its dioxane ring structure and the presence of a methylcyclohexene moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dimethyl-2-(6-methylcyclohex-3-en-1-yl)-1,3-dioxane typically involves the cyclization of appropriate precursors under controlled conditions. Common synthetic routes may include:

    Cyclization Reactions: Utilizing dioxane precursors and cyclohexene derivatives.

    Catalysts and Solvents: Employing specific catalysts and solvents to facilitate the reaction.

Industrial Production Methods

Industrial production methods would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include:

    Batch or Continuous Processes: Depending on the scale of production.

    Purification Techniques: Such as distillation or chromatography to isolate the desired compound.

Analyse Chemischer Reaktionen

Types of Reactions

4,6-Dimethyl-2-(6-methylcyclohex-3-en-1-yl)-1,3-dioxane can undergo various chemical reactions, including:

    Oxidation: Leading to the formation of oxidized derivatives.

    Reduction: Producing reduced forms of the compound.

    Substitution: Where functional groups on the dioxane or cyclohexene rings are replaced.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Including lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Like halogens or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used, leading to a variety of functionalized derivatives.

Wissenschaftliche Forschungsanwendungen

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigating its pharmacological properties and potential therapeutic uses.

    Industry: Utilization in the production of materials or as an intermediate in chemical processes.

Wirkmechanismus

The mechanism by which 4,6-Dimethyl-2-(6-methylcyclohex-3-en-1-yl)-1,3-dioxane exerts its effects would involve interactions with specific molecular targets. This could include:

    Enzyme Inhibition or Activation: Affecting biochemical pathways.

    Receptor Binding: Modulating cellular responses.

    Pathways Involved: Detailed studies would be required to elucidate the exact pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4,6-Dimethyl-2-(cyclohex-3-en-1-yl)-1,3-dioxane: Lacking the methyl group on the cyclohexene ring.

    4,6-Dimethyl-2-(6-methylcyclohex-3-en-1-yl)-1,3-dioxolane: Featuring a dioxolane ring instead of dioxane.

Uniqueness

4,6-Dimethyl-2-(6-methylcyclohex-3-en-1-yl)-1,3-dioxane is unique due to its specific structural configuration, which may confer distinct chemical and biological properties compared to similar compounds.

Eigenschaften

CAS-Nummer

6976-71-2

Molekularformel

C13H22O2

Molekulargewicht

210.31 g/mol

IUPAC-Name

4,6-dimethyl-2-(6-methylcyclohex-3-en-1-yl)-1,3-dioxane

InChI

InChI=1S/C13H22O2/c1-9-6-4-5-7-12(9)13-14-10(2)8-11(3)15-13/h4-5,9-13H,6-8H2,1-3H3

InChI-Schlüssel

HWTIAGFHDHHODG-UHFFFAOYSA-N

Kanonische SMILES

CC1CC=CCC1C2OC(CC(O2)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.